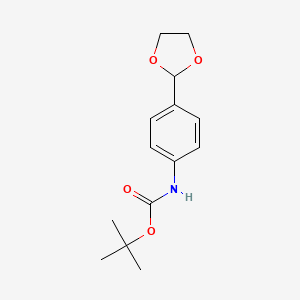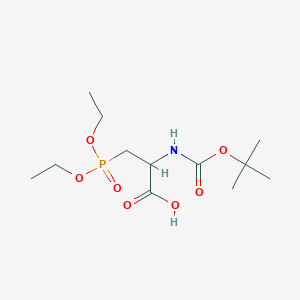![molecular formula C21H20N4O2 B11926364 N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is a heterocyclic compound with a complex structure that includes isoquinoline, pyrrolopyridine, and tert-butyl carbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine typically involves multiple steps. One common method includes the cyclization of a precursor compound followed by the introduction of the tert-butyl carbamate group. For example, 2-bromo-5-iodopyridine can be used as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution at the N-1 position with a tert-butylcarbonate group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. For example, it can interact with the ATP-binding site of certain enzymes, forming hydrogen bonds with key amino acid residues . This interaction can inhibit the activity of the enzyme, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
- 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine
Uniqueness
N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups and its ability to interact with various molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H20N4O2 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
tert-butyl N-(3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C21H20N4O2/c1-21(2,3)27-20(26)24-17-6-4-5-15-12-23-19(11-16(15)17)25-10-8-14-7-9-22-13-18(14)25/h4-13H,1-3H3,(H,24,26) |
Clave InChI |
AVEOOGFFDUOPCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)












